Dibucaine-d9 vs. Unlabeled Dibucaine: Structural Validation for LC-MS/MS Internal Standard Use
Dibucaine-d9 Hydrochloride is specifically deuterated at the butoxy group with nine deuterium atoms (1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy), distinguishing it from unlabeled Dibucaine which contains no deuterium substitution at this position . This isotopic modification creates a mass shift of approximately +9 Da (MW 389.0 vs. MW 380.0 for unlabeled dibucaine free base), providing unambiguous differentiation from the endogenous analyte during MS detection while preserving nearly identical physicochemical properties [1].
| Evidence Dimension | Molecular weight and deuterium substitution pattern |
|---|---|
| Target Compound Data | MW: 389.0 g/mol; Deuterium atoms: 9 at butoxy group (positions 1,1,2,2,3,3,4,4,4); CAS: 98006-44-1 |
| Comparator Or Baseline | Unlabeled Dibucaine Hydrochloride: MW: 379.9 g/mol (HCl salt) or 343.9 g/mol (free base); Deuterium atoms: 0; CAS: 61-12-1 (unlabeled HCl), 85-79-0 (unlabeled free base) |
| Quantified Difference | Mass difference: +9 Da (Dibucaine-d9 vs. unlabeled Dibucaine); Isotopic enrichment: ≥98 atom % D |
| Conditions | Structural characterization by mass spectrometry; isotopic enrichment verified by NMR and MS |
Why This Matters
This mass difference enables unambiguous differentiation and quantification of Dibucaine in complex biological matrices using LC-MS/MS without interference from the endogenous analyte signal.
- [1] PubChem. Dibucaine-d9 Hydrochloride Compound Summary. CID 46781245. View Source
